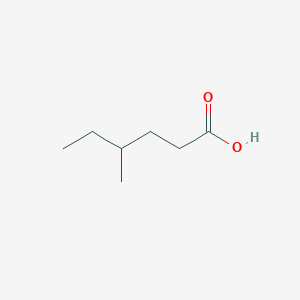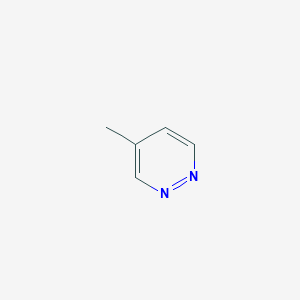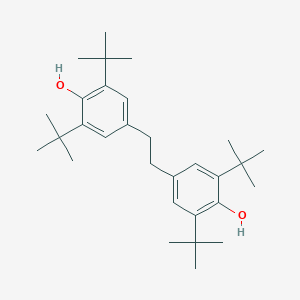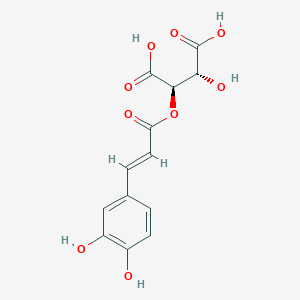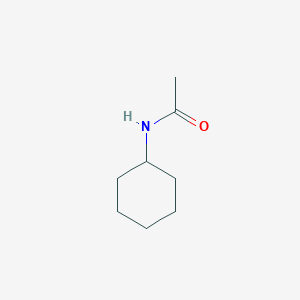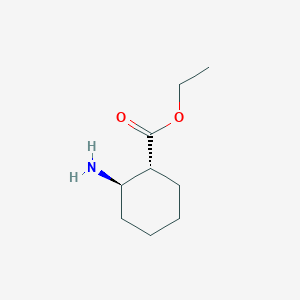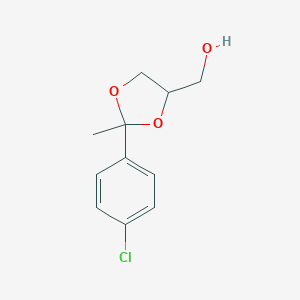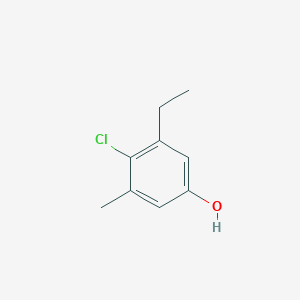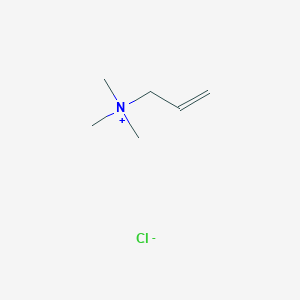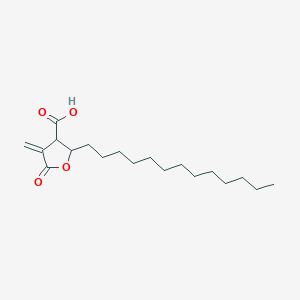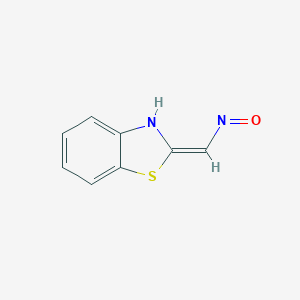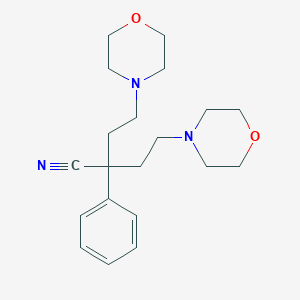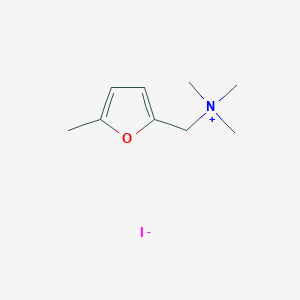
5-METHYLFURMETHIODID
Übersicht
Beschreibung
It is a potent muscarinic agonist, meaning it can activate muscarinic acetylcholine receptors in the body . This compound is primarily used in scientific research due to its specific interactions with muscarinic receptors.
Wissenschaftliche Forschungsanwendungen
Methylfurmethid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von muskarinischen Rezeptorinteraktionen verwendet.
Biologie: Methylfurmethid wird in Studien von zellulären Signalwegen und Rezeptorpharmakologie eingesetzt.
Medizin: Die Verbindung wird in der pharmakologischen Forschung verwendet, um die Auswirkungen von muskarinischen Agonisten auf verschiedene physiologische Prozesse zu untersuchen.
Wirkmechanismus
Methylfurmethid entfaltet seine Wirkung, indem es an muskarinische Acetylcholinrezeptoren bindet, bei denen es sich um G-Protein-gekoppelte Rezeptoren handelt, die in verschiedenen Geweben im gesamten Körper vorkommen. Nach der Bindung aktiviert es diese Rezeptoren, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Aktivierung kann zu verschiedenen physiologischen Reaktionen führen, wie z. B. glatter Muskelkontraktion, Drüsensekretion und Modulation der Herzfrequenz .
Wirkmechanismus
Target of Action
5-METHYLFURMETHIODIDE, also known as Preparation 7070, 5-Methylfurtrethonium iodide, or Ammonium, (5-methylfurfuryl)trimethyl-, iodide, is a potent muscarinic agonist . Its primary targets are the muscarinic receptors , which play a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
The compound interacts with its muscarinic receptors, triggering a series of biochemical reactions. It has been observed to produce weak contractions and depolarizations in muscle strips of Ascaris suum, a model organism often used in pharmacological studies . These effects were found to be calcium-independent and mediated by receptors on the muscle .
Biochemical Pathways
5-METHYLFURMETHIODIDE affects several biochemical pathways. It has been found to open mecamylamine-resistant non-selective cation channel currents, inhibit the opening of voltage-activated potassium currents, and increase the threshold of voltage-activated calcium currents . These effects suggest that the compound has a complex mode of action involving multiple ion channels and receptors.
Pharmacokinetics
It is known to be soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 5-METHYLFURMETHIODIDE’s action include the modulation of ion channel activity and the alteration of membrane potential . These changes can affect the excitability of neurons and muscle cells, potentially influencing a wide range of physiological processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methylfurmethid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 5-Methylfurfurylalkohol mit Trimethylamin in Gegenwart eines geeigneten Iodierungsmittels umfasst. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei die Temperatur bei etwa 25–30 °C gehalten wird. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung umfasst die Produktion von Methylfurmethid die Verwendung von großtechnischen Reaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet die sorgfältige Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die geforderten Reinheitsstandards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methylfurmethid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Methylfurmethid kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Die Verbindung kann zu verschiedenen reduzierten Spezies reduziert werden.
Substitution: Methylfurmethid kann nukleophile Substitutionsreaktionen eingehen, bei denen das Iodidion durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, häufig in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid können in Substitutionsreaktionen verwendet werden, in der Regel unter milden Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Furanderivaten führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen führen zur Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen, die das Iodidion ersetzen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetylcholin: Der natürliche Ligand für muskarinische Rezeptoren, Acetylcholin, teilt ähnliche Bindungseigenschaften mit Methylfurmethid.
Oxotremorin: Ein weiterer muskarinischer Agonist, Oxotremorin, hat ähnliche pharmakologische Wirkungen, unterscheidet sich aber in seiner chemischen Struktur.
Einzigartigkeit
Methylfurmethid ist einzigartig aufgrund seiner hohen Spezifität und Potenz als muskarinischer Agonist. Seine synthetische Herkunft ermöglicht die präzise Kontrolle seiner chemischen Eigenschaften, was es zu einem wertvollen Werkzeug in Forschungsumgebungen macht. Darüber hinaus machen seine Stabilität und einfache Synthese es zu einer bevorzugten Wahl für die Untersuchung der muskarinischen Rezeptorpharmakologie .
Eigenschaften
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVJDFMEZKDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1197-60-0 (iodide) | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80931181 | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14172-53-3, 1197-60-0 | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylfurmethide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLFURTRETHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


